molecular formula C18H30N6O2 B5601975 1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one

1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one

Cat. No.: B5601975
M. Wt: 362.5 g/mol
InChI Key: VJLGGYLLFTXXFB-UHFFFAOYSA-N
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Description

1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H30N6O2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.24302422 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Properties

The compound 1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one, due to its complex structure, is likely to be involved in the synthesis and study of various heterocyclic compounds with potential biological activities. For instance, a related research work involved the synthesis of a series of thiazolidinone derivatives with antimicrobial properties against a variety of bacteria and fungi, showcasing the importance of such compounds in medicinal chemistry (Divyesh Patel et al., 2012). Another study focused on the synthesis of 3-{4-[4-dimethylamino-6-(4-methyl-2-oxo-2H-chromen-7-yloxy)-[1,3,5]triazin-2-ylamino]-phenyl}-2-phenyl-5-(4-pyridin-2-yl-piperazin-1-ylmethyl)-thiazolidin-4-one and their evaluation for antimicrobial activity, indicating the relevance of such structural frameworks in developing new antimicrobial agents (Divyesh Patel et al., 2012).

Nucleophilic Substitution Reactions

The compound may also be involved in nucleophilic substitution reactions, as indicated by studies on similar structures. For example, 1-dialkylamino-2,4-dinitronaphthalenes undergo rapid replacement by primary amines, highlighting the reactivity of such compounds in organic synthesis and potentially leading to new pharmacologically active derivatives (S. Sekiguchi et al., 1988).

Ring Transformation and Synthesis of Novel Derivatives

Complex molecules like this compound may undergo ring transformation reactions under specific conditions, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry. For instance, the ring-transformation reaction of triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones under aqueous conditions has been studied, showcasing the synthetic versatility of heterocyclic compounds (S. Mataka et al., 1992).

Properties

IUPAC Name

1-[3-[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O2/c1-21(2)13-15-19-20-18(22(15)3)14-6-10-24(11-7-14)17(26)8-12-23-9-4-5-16(23)25/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLGGYLLFTXXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)CCN3CCCC3=O)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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